2-Pyridineacetic acid, α-aMino-3-nitro-
Description
Contextualization of Pyridine-Based α-Amino Acid Derivatives in Heterocyclic Chemistry
Pyridine (B92270), a fundamental azaheterocyclic scaffold, is of paramount importance across diverse fields, including organic synthesis, medicinal chemistry, and material science cenmed.comfishersci.cafishersci.at. Its inherent basicity, stability, water solubility, and capacity for hydrogen bonding render it a versatile building block cenmed.comfishersci.at. The integration of an α-amino acid moiety into a pyridine framework creates a class of compounds known as pyridine-based α-amino acid derivatives. α-Amino acids themselves are chiral and highly versatile building blocks, critical to biological systems and widely utilized in synthetic chemistry americanelements.comsynhet.com.
Significance of Nitropyridine and α-Amino Acid Moieties as Chemical Synthons
The specific structure of 2-Pyridineacetic acid, α-amino-3-nitro- is defined by the presence of both a nitropyridine moiety and an α-amino acid moiety, each serving as a powerful chemical synthon.
Nitropyridine Moiety: The nitro (–NO₂) group is a potent electron-withdrawing functional group, capable of activating aromatic rings towards nucleophilic aromatic substitution (SNAr) reactions. Nitropyridines are crucial intermediates in organic synthesis, often acting as precursors to aminopyridines through reduction, or as handles for further functionalization by nucleophilic displacement of the nitro group itself, or other activated positions on the pyridine ring. Methods for introducing nitro groups into pyridine rings often involve nitration of pyridine N-oxides, followed by deoxygenation, to achieve specific regioselectivity. The electron-withdrawing nature of the nitro group significantly impacts the electron density of the pyridine ring, influencing reactivity at various positions.
α-Amino Acid Moiety: The α-amino acid moiety, characterized by an amino group and a carboxyl group attached to the same α-carbon, is an incredibly versatile synthon in organic synthesis americanelements.comsynhet.com. Its bifunctionality allows for a wide range of transformations. For instance, α-amino acids are widely employed in multicomponent reactions, such as the Ugi reaction, to rapidly construct complex molecular scaffolds americanelements.com. They can also serve as precursors for radical reactions via photocatalyzed decarboxylation, enabling the synthesis of diverse aminoalkylated transformations or the construction of novel N-bearing heterocyclic motifs synhet.com. Furthermore, their inherent chirality makes them invaluable as chiral auxiliaries for asymmetric synthesis, controlling stereochemistry in complex molecular assembly americanelements.com.
The combination of these two synthons within 2-Pyridineacetic acid, α-amino-3-nitro- suggests a molecule with rich synthetic potential, allowing for selective modifications on both the pyridine core (e.g., reduction of the nitro group, nucleophilic substitutions) and the amino acid side chain (e.g., peptide coupling, further elaboration of the amino or carboxyl groups).
Below is a table illustrating typical transformations facilitated by these synthons:
| Synthon Type | Typical Transformations |
| Nitropyridine | Reduction to aminopyridines; Nucleophilic Aromatic Substitution (SNAr) at activated positions; Activation for further electrophilic substitutions; Participation in C-H activation reactions. |
| α-Amino Acid | Peptide bond formation; Decarboxylative transformations (radical generation); Multicomponent reactions (e.g., Ugi reaction); Chiral auxiliary in asymmetric synthesis; Functionalization of amine or carboxyl groups. americanelements.comsynhet.com |
Overview of Research Trajectories for Complex Pyridine Scaffolds
Research into complex pyridine scaffolds continues to be a dynamic area, driven by their widespread applications in pharmaceuticals, agrochemicals, and materials science. Current research trajectories emphasize efficient and selective synthetic methodologies to access diverse functionalized pyridines. This includes the development of new C-H functionalization strategies, which enable direct and atom-economical routes to introduce substituents onto the pyridine ring without pre-functionalization cenmed.com. Regiodivergent alkylation methods are also being explored to achieve precise control over the site of functionalization, allowing for the sequential installation of different groups on the pyridine scaffold.
Pyridine-based compounds are extensively investigated in drug design due to their ability to profoundly impact pharmacological activity, leading to the discovery of numerous broad-spectrum therapeutic agents fishersci.cafishersci.at. Many FDA-approved drugs contain pyridine scaffolds, serving roles as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents fishersci.ca. The strategic incorporation of pyridine can enhance biochemical potency, metabolic stability, and cellular permeability fishersci.at.
In this context, 2-Pyridineacetic acid, α-amino-3-nitro- represents a significant target for investigation. Its unique combination of a pyridine ring, a nitro group, and an α-amino acid moiety offers multiple points for chemical modification and exploration of structure-activity relationships. Research on such complex scaffolds aims not only at developing novel synthetic routes but also at exploring their potential as building blocks for even more intricate molecular systems, or as lead compounds for the discovery of new therapeutic agents. The presence of the nitro group, for example, opens pathways for its reduction to an amine, providing an additional site for derivatization and potentially altering the biological profile. The α-amino acid component can be integrated into peptides or further elaborated to introduce other functionalities, contributing to the diversity of potential derivatives.
Properties
CAS No. |
1336895-31-8 |
|---|---|
Molecular Formula |
C10H13BF3NO3 |
Synonyms |
2-Pyridineacetic acid, α-aMino-3-nitro- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pyridineacetic Acid, α Amino 3 Nitro and Its Analogs
Strategic Approaches to Constructing the Pyridineacetic Acid Core
The pyridineacetic acid core is a fundamental building block. Its construction often involves either functionalizing pre-existing 2-substituted pyridines at the methylene (B1212753) position or employing ring-forming reactions that incorporate the desired side chain.
Functionalization of 2-Substituted Pyridines at the Methylene Position
One effective strategy involves modifying 2-substituted pyridines, specifically at the methylene (–CH₂) position adjacent to the pyridine (B92270) ring. For instance, 2-pyridylacetic esters have been synthesized through the alcoholysis of 2-pyridylacetanilide, which in turn is prepared via the Beckmann rearrangement of 2-phenacylpyridine oxime. Another method involves the carbethoxylation of α-picoline (2-methylpyridine) in the presence of potassium amide synhet.com.
Furthermore, directed lithiation techniques have proven valuable. Pyridines substituted in the 2- and 4-positions by acylaminomethyl groups, such as N-(pyridinylmethyl)pivalamides, N'-(pyridinylmethyl)-N,N-dimethylureas, and tert-butyl N-pyridinylmethylcarbamates, can undergo lithiation with two molar equivalents of tert-butyllithium (B1211817) (tBuLi) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. This reaction selectively occurs on the nitrogen atom and, crucially, on the methylene group Current time information in Bangalore, IN..
An illustrative example of such functionalization is the reaction of pyridine with acetic anhydride (B1165640), which can lead to the formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid, indicating the potential for directly incorporating acetic acid functionality onto the pyridine scaffold under specific conditions sigmaaldrich.com.
Ring-Forming Reactions for Pyridineacetic Acid Scaffold Elaboration
Ring-forming reactions offer a versatile route to assemble the pyridine core with the acetic acid side chain already integrated or amenable to post-cyclization modification. Common methods for pyridine synthesis, such as the Hantzsch dihydropyridine (B1217469) synthesis, Chichibabin pyridine synthesis, and Bönnemann reaction, provide a foundational framework americanelements.com. The Hantzsch synthesis, for example, involves the condensation of ammonia (B1221849) (or an ammonium (B1175870) salt) with an aldehyde and two equivalents of a 1,3-dicarbonyl compound, followed by an oxidation step to afford the aromatic pyridine americanelements.com.
The Kröhnke pyridine synthesis is another significant ring-forming reaction that generates highly functionalized pyridines. This method involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. The mechanism proceeds via a Michael reaction to form 1,5-dicarbonyl intermediates, which then undergo cyclization with ammonia and subsequent aromatization researchgate.net. This approach could be adapted if a starting α-pyridinium methyl ketone or an α,β-unsaturated carbonyl compound incorporates elements that can be transformed into the acetic acid side chain. Generally, heterocyclic ring-forming reactions can be orchestrated where a heteroatom acts as a nucleophile, facilitating cyclization with appropriate precursors acs.org.
Installation and Transformation of the 3-Nitro Group on the Pyridine Ring
Incorporating a nitro group, particularly at the 3-position of the pyridine ring, is a crucial step for 2-Pyridineacetic acid, α-amino-3-nitro-. However, the inherent electron deficiency of the pyridine ring makes direct electrophilic substitution, including nitration, challenging.
Direct Nitration Strategies for Pyridine Systems
Direct nitration of pyridine is notoriously sluggish compared to benzene (B151609) derivatives due to the electronegative nitrogen atom, which decreases electron density in the aromatic system and preferentially undergoes protonation or addition at the nitrogen nih.govlibretexts.orgacs.orgfishersci.at. Standard nitrating agents like nitric acid in sulfuric acid are largely ineffective, with reactions yielding only trace amounts of 3-nitropyridine (B142982) or requiring extremely drastic conditions (e.g., alkali metal nitrate (B79036) in fuming sulfuric acid at 300 °C, affording a mere 14% yield of 3-nitropyridine) libretexts.orgfishersci.at.
More efficient direct nitration strategies have been developed:
Nitronium Tetrafluoroborate (NO₂BF₄): Pyridine derivatives can be nitrated with nitronium tetrafluoroborate, particularly when the nitrogen atom is sterically or electronically screened, preventing N-nitration nih.govacs.orgfishersci.at. For example, 3-nitropyridine can be obtained through the synthesis of 2,6-dibromopyridine (B144722) followed by nitration and subsequent debromination nih.gov.
Dinitrogen Pentoxide (N₂O₅): A particularly effective method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent, which generates the N-nitropyridinium ion. Subsequent reaction of this intermediate with sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) in water yields 3-nitropyridine with reported yields of up to 77% nih.gov. The mechanism for this transformation is not a direct electrophilic aromatic substitution, but rather involves a nih.govacs.org sigmatropic shift of the nitro group from the N-position to the 3-position, followed by elimination nih.gov. The presence of activating groups, such as methyl groups on the pyridine ring, can also facilitate electrophilic nitration fishersci.at.
Asymmetric Synthesis of the α-Amino Acid Stereocenter
The α-amino acid stereocenter is a critical chiral feature of 2-Pyridineacetic acid, α-amino-3-nitro-. Achieving its asymmetric synthesis is paramount. Several established methodologies for creating α-amino acids with high enantioselectivity can be adapted.
Classical methods for α-amino acid synthesis, such as the Hell-Volhard-Zelinskii reaction followed by SN2 substitution of an α-bromo acid with ammonia, yield racemic mixtures unless a chiral precursor or subsequent resolution is employed. Reductive amination of α-keto acids with ammonia and a reducing agent (e.g., NaBH₄) also typically results in racemic products, although enantioselective catalysts can be used to control stereochemistry.
More advanced asymmetric synthesis strategies include:
Asymmetric Hydrogenation: One powerful method involves the enantioselective hydrogenation of Z-enamido acids using chiral hydrogenation catalysts. This approach is highly effective in producing enantiomerically pure α-amino acids.
Strecker Synthesis Variations: Asymmetric versions of the Strecker synthesis, often involving chiral auxiliaries or catalysts, can create α-amino acids with tetrasubstituted carbon centers.
Radical Reactions: Recent advances have demonstrated the utility of radical reactions in the asymmetric synthesis of α-amino acids, including visible-light-driven oxidative α-C(sp³)−H alkylation of N-arylated glycine (B1666218) derivatives.
Metal-Catalyzed Cross-Couplings: Nickel-catalyzed enantioconvergent cross-couplings of racemic α-haloglycine derivatives with organozinc reagents offer a versatile and robust route to protected α-amino acids with high enantioselectivity under mild conditions. Similarly, tandem palladium and isothiourea relay catalysis can achieve enantioselective synthesis of α-amino acid derivatives with two stereogenic centers via allylic amination and libretexts.org-sigmatropic rearrangement.
α-Oximino Acid Precursors: A highly relevant approach for 2-Pyridineacetic acid, α-amino-3-nitro- involves the use of α-oximino esters as precursors. These compounds can be readily converted to α-amino acids through reduction, for instance, with titanium(III) chloride and sodium borohydride (B1222165) fishersci.atnih.gov. A specific instance in the literature details the preparation of 1,2-dihydro-6-methyl-α-oximino-2-oxo-3-pyridineacetic acid and its subsequent coupling. This suggests that the α-oximino group could be a direct precursor to the α-amino group on the pyridineacetic acid scaffold, requiring a suitable reduction method to establish the α-amino stereocenter. The reduction of α-hydroxyimino ester derivatives with zinc powder in the presence of acetic anhydride is another practical procedure for efficient synthesis of α-amino acids from oximino precursors fishersci.at.
The table below summarizes some key synthetic strategies for α-amino acid formation and their characteristics:
Table 1: Overview of Asymmetric α-Amino Acid Synthesis Methodologies
| Methodology | Key Features | Stereoselectivity/Control | Relevant for 2-Pyridineacetic acid, α-amino-3-nitro- |
| Asymmetric Hydrogenation | Direct reduction of C=C double bonds in Z-enamido acids. Requires specific chiral catalysts (e.g., Ru, Ir complexes). | High enantioselectivity (e.g., >90% ee) achieved by chiral catalyst. | Applicable if suitable Z-enamido pyridineacetic acid precursor can be synthesized. |
| Strecker Synthesis (Asymmetric) | Assembles α-amino acids from ammonia/amine precursors, cyanide, and aldehydes/ketones. Chiral auxiliaries or catalysts are used to induce asymmetry. | Chiral-auxiliary-controlled or catalyst-promoted enantioselectivity. | Potentially useful if a 2-pyridyl aldehyde/ketone derivative can be functionalized. |
| Reductive Amination of α-Keto Acids | Reaction of α-keto acids with ammonia and a reducing agent (e.g., NaBH₄). Forms an imine intermediate that is subsequently reduced. | Racemic mixtures unless enantioselective catalysts are employed. | Requires synthesis of the corresponding 2-pyridyl-α-keto-3-nitropyridineacetic acid. |
| Reduction of α-Oximino Esters | Conversion of α-oximino esters to α-amino acids via various reducing agents (e.g., TiCl₃/NaBH₄, Zn/AcOH). The oximino group serves as a direct precursor to the amino group. | Can yield racemic or enantiomerically enriched products depending on the oximination/reduction conditions. | Highly relevant, as α-oximino-pyridineacetic acid derivatives have been explored. |
| Ni-Catalyzed Cross-Couplings | Enantioconvergent coupling of racemic α-haloglycine derivatives with organozinc reagents. Utilizes chiral nickel catalysts. Tolerant of various functional groups and conditions. | High enantioselectivity (e.g., >97% ee) controlled by the chiral catalyst. | Promising for introducing diverse substituents to the α-position enantioselectively. |
| Pd/Isothiourea Relay Catalysis | Tandem catalytic system involving Pd-catalyzed allylic amination and isothiourea-catalyzed libretexts.org-sigmatropic rearrangement. Particularly effective with p-nitrophenylglycine esters, offering high stereoselectivity and potential for two stereogenic centers. | High diastereo- and enantioselectivity achieved through a relay catalytic process. | Applicable if a suitable allylic precursor can be incorporated into the pyridine framework. |
Chiral Auxiliary-Mediated Approaches to α-Amino Acid Synthesis
Chiral auxiliaries are indispensable tools in asymmetric synthesis, allowing for the diastereoselective formation of the α-stereocenter in amino acids. These auxiliaries are covalently attached to a prochiral substrate, direct the stereochemical outcome of a reaction, and are subsequently removed wikipedia.org. The classical Strecker synthesis, which typically yields racemic α-amino acids, can be adapted to produce enantiomerically enriched products through the use of asymmetric auxiliaries wikipedia.org.
A prominent example of a chiral auxiliary in α-amino acid synthesis is Schöllkopf's bislactim ether auxiliary, which has been successfully employed in the asymmetric synthesis of β-heteroaromatic-substituted alanines, including those containing imidazo[1,2-a]pyridine (B132010) moieties lmaleidykla.lt. The method involves the alkylation of a lithiated bislactim ether, proceeding with high diastereoselectivity lmaleidykla.lt. Another strategy involves pyridine-type ligands as practical auxiliaries to direct β-C-H activation, leading to improved β-arylation of carboxylic acid derivatives, including α-amino acids, and is applicable to gram-scale syntheses of unnatural amino acids nih.gov. New chiral auxiliaries based on piperazine-2,5-dione derivatives, employing a novel chiral relay network, have also been developed to enhance diastereoselectivity during alkylation, leading to homochiral α-amino acids rsc.org. Chiral Ni(II) complexes of Schiff bases also serve as effective chiral auxiliaries for the asymmetric synthesis of tailor-made α-amino acids, achieving high enantiomeric excesses nih.gov.
The application of such auxiliaries to the synthesis of 2-Pyridineacetic acid, α-amino-3-nitro- would involve attaching the pyridineacetic acid precursor (or a suitable derivative) to the auxiliary, forming the α-amino stereocenter, and then introducing or retaining the nitro group on the pyridine ring.
Enantioselective Catalytic Methods for α-Amino Acid Formation
Enantioselective catalytic methods offer an alternative to stoichiometric chiral auxiliaries, often requiring smaller amounts of the chiral inducer and simplifying purification. These approaches utilize chiral catalysts to direct the formation of specific enantiomers.
Transition metal-catalyzed reactions have gained significant attention. For instance, palladium (Pd)-catalyzed enantioselective C-H arylation of α-aminoisobutyric acid (Aib) with various aryl iodides, including heteroaryl iodides such as 5-iodo-2-(trifluoromethyl)pyridine, provides chiral α,α-disubstituted α-amino acids with high enantioselectivity rsc.org. A general and versatile method for the asymmetric synthesis of protected unnatural α-amino acids involves nickel-catalyzed enantioconvergent cross-couplings of readily available racemic alkyl electrophiles with alkylzinc reagents, proceeding under mild conditions and tolerating various functional groups caltech.eduorganic-chemistry.org. These methods can be highly efficient, affording products in good yields and high enantiomeric excess (ee) caltech.edu. Another approach involves a Pd/isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives, which can lead to products with high levels of stereoselectivity, even tolerating unsymmetrical N-allyl-N-methylglycine derivatives acs.org.
Organocatalysis also plays a role in enantioselective α-amino acid synthesis. For example, a general and enantioselective synthesis of α-amino acids has been developed using a catalytic enantioselective reduction of ketones, leveraging a chiral catalyst like (S)-oxazaborolidine to achieve high enantioselectivity organic-chemistry.org. These catalytic systems are crucial for accessing optically enriched heterocyclic frameworks, including pyridines, through enantioselective N-oxidation followed by derivatization nih.gov.
These catalytic strategies are highly relevant for constructing the chiral α-amino center of 2-Pyridineacetic acid, α-amino-3-nitro-, potentially allowing for the direct introduction of the 3-nitropyridineacetic acid scaffold or its precursors in an enantioselective manner.
Enzymatic Biotransformations for Stereoselective Introduction of the Amino Group
Enzymatic biotransformations offer a highly selective and environmentally benign route for the synthesis of α-amino acids, often yielding products with excellent enantiomeric purity under mild reaction conditions nih.govmdpi.com. Enzymes are increasingly utilized in both bulk and fine chemical industries for their high specificity and sustainability nih.gov.
Various enzymes can be employed for the stereoselective introduction of the amino group. For instance, transaminases facilitate the reductive amination of precursor ketones, leading to amino acid derivatives with excellent enantioselectivity nih.gov. Imine reductases (IREDs) have been successfully used for the enantioselective biocatalytic synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines, yielding both enantiomers with high conversion and excellent enantioselectivity nih.gov. D-amino acid oxidase (pkDAO) and nitrilase have been used in cascade reactions for the enzymatic synthesis of primary α-aminonitriles and unnatural α-amino acids from primary amines researchgate.net. Furthermore, enzymatic systems have been developed for the synthesis of optically pure N-methyl-L-amino acids from α-keto acids and for the production of cyclic amino acids acs.org.
These biocatalytic approaches are particularly advantageous for their ability to differentiate between similar functionalities and achieve specific stereoisomers, making them highly suitable for the precise introduction of the α-amino group in 2-Pyridineacetic acid, α-amino-3-nitro-. Biocatalyst-mediated processes have proven effective for synthesizing pyridine derivatives and L-amino acids mdpi.comfrontiersin.org.
Derivatization and Scaffold Modification Studies
Once the core α-amino acid structure is established, various derivatization and scaffold modification studies can be performed to further functionalize the molecule, alter its properties, or integrate it into larger structures. This is particularly relevant for complex molecules like 2-Pyridineacetic acid, α-amino-3-nitro-, which possesses multiple reactive sites including the carboxylic acid, the amino group, and the nitro group on the pyridine ring.
Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety
The carboxylic acid moiety of α-amino acids can be readily transformed into ester and amide derivatives, which are common modifications for protecting groups, altering solubility, or preparing prodrugs and peptidomimetics.
Esterification of amino acids can be achieved by reacting the carboxylic acid with an alcohol, often under acidic conditions orgsyn.org. For example, 2-pyridylacetic esters have been obtained through alcoholysis orgsyn.org. The formation of amides from carboxylic acid esters and amino acid salts is also a known process, often conducted at elevated temperatures, sometimes requiring solvents to ensure miscibility google.com. N-substituted amino acid esters and amides are frequently encountered chiral moieties in bioactive compounds, and direct N-alkylation of α-amino acid esters and amides using alcohols has been developed as an atom-economic and stereochemistry-retaining method d-nb.info.
For 2-Pyridineacetic acid, α-amino-3-nitro-, the carboxylic acid group would be amenable to these standard esterification and amidation reactions, allowing for the synthesis of derivatives for specific applications or further chemical transformations.
Transformations of the Nitro Group (e.g., Reduction to Amino, Halogenation)
The nitro group is a versatile functional group that can undergo various transformations, notably reduction to an amino group.
Reduction to Amino: The reduction of aromatic nitro groups to the corresponding anilines is a widely studied and industrially significant transformation nih.govmasterorganicchemistry.com. Common methods include:
Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide masterorganicchemistry.comgoogle.comwikipedia.org. This method is generally effective and can be applied to many nitro compounds.
Metal/Acid Reduction: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid, or halogen-containing aliphatic carboxylic acids like trichloroacetic acid) efficiently converts NO₂ to NH₂ masterorganicchemistry.comwikipedia.orggoogle.com. This method has been used for over a century and is often employed on an industrial scale google.com.
Other Reducing Agents: Sodium hydrosulfite, sodium sulfide (B99878), tin(II) chloride, titanium(III) chloride, samarium diiodide, and trichlorosilane (B8805176) in the presence of an organic base are also known to reduce nitro groups to amines google.comwikipedia.org.
In the context of 2-Pyridineacetic acid, α-amino-3-nitro-, the nitro group at position 3 on the pyridine ring can be selectively reduced to an amino group (forming 2-Pyridineacetic acid, α,3-diamino-), potentially opening avenues for further derivatization at this site. For example, 2-amino-3-nitropyridine (B1266227) (a related compound) can be synthesized by nitration of 2-amino-5-bromopyridine, followed by hydrogenation reduction to yield 2-amino-3-nitropyridine patsnap.com. This highlights the importance of hydrogenation in converting nitro groups to amino groups on pyridine systems.
Halogenation: While the prompt asks for halogenation of the nitro group, it's more common to perform halogenation on the aromatic ring or on an amino group (once the nitro group is reduced). Halogenation of freestanding aliphatic amino acids can be difficult to achieve, though some enzymatic biohalogenation examples exist nih.gov. In the synthesis of 2-amino-3-nitropyridine, bromination of 2-aminopyridine (B139424) was performed before nitration, demonstrating halogenation on the pyridine ring itself patsnap.com.
N-Substitution and Side Chain Elongation at the Amino Group
The α-amino group, and potentially an amino group derived from the nitro reduction, provides sites for N-substitution and further side chain modifications.
N-Substitution: N-substituted α-amino acids and their derivatives are crucial scaffolds in pharmaceuticals and fine chemicals, often improving pharmacokinetic properties like metabolic stability and membrane permeability nih.gov. Methods for N-substitution include:
Reductive Amination: This involves the formation of a Schiff base intermediate between the amino acid (or its ester/amide) and an aldehyde or ketone, followed by reduction. This is a facile route to N-alkylated amino acids rsc.org.
Direct Catalytic N-Alkylation: A robust and general method involves the direct N-alkylation of α-amino acid esters and amides with alcohols, often catalyzed by ruthenium, allowing for excellent retention of stereochemical integrity d-nb.info.
Strecker Synthesis Variations: Using primary and secondary amines in place of ammonia in the Strecker synthesis can yield N-substituted amino acids wikipedia.org.
Side Chain Elongation: The side chain of an α-amino acid (in this case, the 3-nitropyridylacetic acid portion) can be modified or elongated to introduce new functionalities or structural complexity. This often involves reactions at specific positions on the pyridine ring or the acetic acid carbon chain.
Alkylation: The α-carbon adjacent to the amino group can be alkylated using various methods, including the alkylation of lithiated chiral auxiliaries lmaleidykla.lt or metal-catalyzed cross-coupling reactions caltech.eduorganic-chemistry.org.
Knoevenagel Condensation and Reductive Decarboxylation: These reactions have been used to synthesize enantiopure, side chain-modified α-amino acids such as oxo-norvaline derivatives nih.gov.
Functional Monomer Route and Post-Polymerization Modification: For side-chain modified polypeptides, monomers with pre-existing functional side chains can be polymerized, or reactive side chains on existing polypeptides can be chemically conjugated acs.org.
The derivatization of 2-Pyridineacetic acid, α-amino-3-nitro- can involve N-substitution of the α-amino group or the 3-amino group (post-reduction), as well as modifications to the pyridine ring or the acetic acid chain, enabling the creation of diverse analogs for various applications.
Compound Information Table
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Pyridineacetic Acid, α Amino 3 Nitro
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The structural elucidation of 2-Pyridineacetic acid, α-amino-3-nitro-, a complex heterocyclic amino acid, relies heavily on advanced NMR techniques. The unique electronic environment created by the pyridine (B92270) ring, an α-amino group, and a nitro group at the 3-position of the pyridine ring results in a distinctive NMR spectrum.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Connectivity
Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.
¹H NMR: The proton spectrum is expected to show distinct signals for the α-amino proton, the three aromatic protons on the pyridine ring, and the protons of the amino and carboxylic acid groups. The chemical shifts would be significantly influenced by the electron-withdrawing nitro group and the amino acid side chain.
¹³C NMR: The carbon spectrum would display signals for the two carbons of the acetic acid moiety and the five carbons of the pyridine ring. The carbon atoms closest to the nitro group and the nitrogen atom of the pyridine ring are expected to be the most deshielded.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons on the pyridine ring, helping to determine their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would be crucial for assigning the carbon signals of the pyridine ring and the α-carbon.
Hypothetical ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| α-CH | 4.5 - 5.0 | 55 - 60 | C=O, C2, C6 |
| H4 | 7.8 - 8.2 | 125 - 130 | C2, C6, C5 |
| H5 | 7.4 - 7.8 | 120 - 125 | C3, C4, C6 |
| H6 | 8.5 - 8.9 | 150 - 155 | C2, C4, C5, α-CH |
| COOH | 10 - 13 | 170 - 175 | α-CH |
| NH₂ | 7.5 - 8.5 | - | α-CH |
| C2 | - | 155 - 160 | H6, α-CH |
| C3 | - | 145 - 150 | H4, H5 |
Solvent Effects on Chemical Shifts and Conformational Analysis
The choice of solvent can significantly impact the NMR spectrum of 2-Pyridineacetic acid, α-amino-3-nitro- due to interactions with the polar functional groups. In protic solvents like DMSO-d₆ or D₂O, hydrogen bonding can lead to a broadening of the signals for the -NH₂ and -COOH protons. The chemical shifts of the pyridine ring protons can also be affected by the solvent's polarity and its ability to protonate the pyridine nitrogen. researchgate.net
Conformational analysis, particularly the rotational freedom around the Cα-C2 bond, can also be influenced by the solvent. Different solvents may stabilize different conformers, leading to changes in coupling constants and through-space interactions observable in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of the molecule.
Molecular Formula Confirmation: By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula of 2-Pyridineacetic acid, α-amino-3-nitro- (C₇H₇N₃O₄). The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Fragmentation Pattern Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation of α-amino acids often involves characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov Aromatic nitro compounds can exhibit loss of NO and NO₂. miamioh.edu
Expected Fragmentation Pattern
| Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group |
| [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |
| [M+H - NH₃]⁺ | Loss of ammonia from the amino group |
| [M+H - NO₂]⁺ | Loss of the nitro group |
Infrared (IR) and Raman Vibrational Spectroscopy Investigations
IR and Raman spectroscopy provide valuable information about the functional groups present in the molecule and the nature of hydrogen bonding.
Assignment of Characteristic Functional Group Frequencies (e.g., -NH, -NO₂, -COOH)
The vibrational spectra are expected to show characteristic absorption bands for the various functional groups.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| -NH₂ | 3300 - 3500 | 3300 - 3500 | N-H stretch |
| -COOH | 2500 - 3300 (broad) | 2500 - 3300 (weak) | O-H stretch |
| -C=O | 1700 - 1730 | 1700 - 1730 | C=O stretch |
| -NO₂ | 1500 - 1550 | 1500 - 1550 | Asymmetric N-O stretch |
| -NO₂ | 1340 - 1380 | 1340 - 1380 | Symmetric N-O stretch |
| Pyridine Ring | 1400 - 1600 | 1400 - 1600 | C=C and C=N stretches |
Intra- and Intermolecular Hydrogen Bonding Analysis
The presence of the carboxylic acid, amino group, nitro group, and the pyridine nitrogen atom allows for the formation of a complex network of intra- and intermolecular hydrogen bonds. These interactions can be studied using vibrational spectroscopy.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the pyridine nitrogen or the amino group. This would be reflected in a shift of the O-H and C=O stretching frequencies in the IR spectrum.
Intermolecular Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding is expected, leading to a broadening of the O-H and N-H stretching bands. The positions of these bands can provide insights into the strength and nature of these interactions.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
The electronic absorption spectrum of 2-Pyridineacetic acid, α-amino-3-nitro- is expected to be dominated by the electronic transitions within the 3-nitro-2-aminopyridine chromophore. The presence of both a strong electron-donating amino group and a potent electron-withdrawing nitro group on the pyridine ring is anticipated to result in significant absorption in the UV-Vis region.
The UV-Vis spectrum of this compound is predicted to exhibit multiple absorption bands corresponding to various electronic transitions. The primary chromophore is the substituted pyridine ring. The electronic transitions are expected to be of π → π* and n → π* types. The amino group acts as an auxochrome, donating electron density to the pyridine ring, while the nitro group extends the conjugation and acts as a powerful chromophore itself.
The interaction of these substituents on the pyridine ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Specifically, the spectrum of N-(3-nitro-2-pyridyl)amino-acids shows characteristic absorption bands that can serve as a reference. rsc.org One intense band is typically observed in the near-UV region, which can be attributed to a high-energy π → π* transition of the pyridine ring. A second, lower-energy band, often extending into the visible region, is characteristic of an intramolecular charge-transfer (ICT) transition from the electron-rich amino group to the electron-deficient nitro-substituted pyridine ring.
Table 1: Hypothetical Electronic Transitions for 2-Pyridineacetic acid, α-amino-3-nitro- in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |
|---|---|---|---|
| ~280 | ~15,000 | π → π* | Pyridine ring |
Note: The values in this table are hypothetical and based on data for structurally similar compounds.
Solvatochromism, the change in the position, intensity, and shape of an absorption band in response to a change in the polarity of the solvent, is expected to be a prominent feature of the electronic spectra of 2-Pyridineacetic acid, α-amino-3-nitro-. This effect arises from the differential solvation of the ground and excited states of the molecule.
The intramolecular charge-transfer band is particularly sensitive to solvent polarity. In nonpolar solvents, the ground state is more stable. Upon excitation, there is a significant increase in the dipole moment due to the charge transfer. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for the transition. This typically results in a bathochromic shift (positive solvatochromism) of the ICT band as the solvent polarity increases. Studies on other nitroaromatic compounds have demonstrated similar solvatochromic behavior. nih.govresearchgate.net
Table 2: Hypothetical Solvatochromic Shifts for the Intramolecular Charge-Transfer Band of 2-Pyridineacetic acid, α-amino-3-nitro-
| Solvent | Polarity Index | Wavelength (λmax, nm) |
|---|---|---|
| Hexane | 0.1 | ~395 |
| Dichloromethane | 3.1 | ~405 |
| Ethanol | 4.3 | ~410 |
Note: The values in this table are hypothetical and intended to illustrate the expected trend.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering insights into bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
The crystal structure of 2-Pyridineacetic acid, α-amino-3-nitro- is anticipated to be stabilized by a network of supramolecular interactions. The presence of multiple functional groups—carboxylic acid, amino, nitro, and the pyridine ring—allows for a variety of strong and weak non-covalent interactions.
Hydrogen bonding is expected to be the dominant force in the crystal packing. The carboxylic acid moieties are likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acids. The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with the nitro group, the carboxylic oxygen, or the pyridine nitrogen of neighboring molecules. The nitro group, being a good hydrogen bond acceptor, would readily participate in these interactions.
Table 3: Plausible Supramolecular Interactions in the Crystal Structure of 2-Pyridineacetic acid, α-amino-3-nitro-
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 |
| Hydrogen Bond | N-H (Amino) | O (Nitro) | 2.9 - 3.2 |
| Hydrogen Bond | N-H (Amino) | N (Pyridine) | 3.0 - 3.3 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |
Note: The distances are typical values observed in similar organic crystal structures.
The α-carbon of 2-Pyridineacetic acid, α-amino-3-nitro- is a stereocenter, meaning the compound can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample can unambiguously determine its absolute configuration.
The assignment is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by atoms near an absorption edge. For organic molecules, this is often performed using copper radiation. The refinement of the crystal structure including the anomalous scattering factors leads to the calculation of the Flack parameter. A value close to zero for a given enantiomeric model confirms the correct absolute configuration, while a value close to one indicates that the inverted structure is the correct one.
The absolute configuration is described using two main nomenclature systems: the D/L system, which relates the stereochemistry to that of glyceraldehyde, and the Cahn-Ingold-Prelog (R/S) system, which assigns priorities to the substituents around the chiral center. For most naturally occurring amino acids, the L-configuration corresponds to the S-configuration, with some exceptions. qmul.ac.uklibretexts.orgmed-pathway.com The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules.
Computational and Theoretical Investigations of 2 Pyridineacetic Acid, α Amino 3 Nitro
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, primarily Density Functional Theory (DFT) and ab initio methods, are foundational for studying the electronic structure and properties of molecules. These approaches solve the electronic Schrödinger equation (approximately in the case of DFT) to provide a detailed understanding of a molecule's inherent characteristics. These methods are routinely applied to pyridine (B92270) and its derivatives, as well as compounds containing nitro and amino functionalities researchgate.netresearchgate.netresearchgate.netacs.orgmdpi.com.
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical initial step in quantum chemical calculations, aiming to find the most stable arrangement of atoms (the global minimum energy conformation) and various local minima. For a molecule like 2-Pyridineacetic acid, α-amino-3-nitro-, with multiple rotatable bonds (e.g., in the acetic acid chain and around the substituents on the pyridine ring), identifying all relevant low-energy conformers is crucial. Computational methods, such as DFT (e.g., B3LYP functional) with appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited for this task researchgate.netresearchgate.net.
Such calculations would yield:
Bond lengths and bond angles: Precise values for all interatomic distances and angles, revealing the molecule's structural rigidity or flexibility. Comparison with X-ray diffraction data (if available for similar compounds) could validate the theoretical approach researchgate.netresearchgate.net.
Dihedral angles: These parameters are essential for characterizing the orientation of functional groups relative to each other and the pyridine ring, influencing potential intramolecular hydrogen bonding interactions between the amino, carboxylic acid, and nitro groups.
Relative energies of conformers: A ranking of different stable geometries by energy, indicating the most probable conformations the molecule would adopt.
Intramolecular hydrogen bonding: Identification and characterization of hydrogen bonds, such as those between the amino hydrogen and the carboxylic acid oxygen, or between the nitro oxygen and an adjacent hydrogen, which can significantly stabilize certain conformations researchgate.netresearchgate.netresearchgate.netacs.org.
Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Molecular Electrostatic Potential)
Electronic structure analysis provides insights into a molecule's reactivity, charge distribution, and stability.
HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier orbitals that dictate a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO (the "band gap") is inversely related to a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For 2-Pyridineacetic acid, α-amino-3-nitro-, the presence of an electron-donating amino group and an electron-withdrawing nitro group would likely lead to significant charge transfer within the molecule, potentially influencing the HOMO-LUMO energy gap researchgate.netresearchgate.netmdpi.com.
Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the charge distribution around a molecule, highlighting regions that are susceptible to electrophilic (electron-deficient, typically blue) or nucleophilic (electron-rich, typically red) attack. For 2-Pyridineacetic acid, α-amino-3-nitro-, the nitrogen atoms of the pyridine ring and amino group would likely show negative potential (red areas), while the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential (blue areas), indicating potential sites for hydrogen bonding and other intermolecular interactions mdpi.comcaltech.edu.
Natural Bond Orbital (NBO) Analysis: NBO analysis can further quantify charge transfer, orbital interactions, and the strength of intramolecular hydrogen bonds by examining donor-acceptor interactions between localized orbitals researchgate.netresearchgate.net.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data
Quantum chemical methods can accurately predict various spectroscopic parameters, enabling direct comparison with experimental data and aiding in structural elucidation.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, allowing for the assignment of characteristic functional group vibrations (e.g., C=O stretch of the carboxylic acid, N-H stretches of the amino group, and C-NO2 stretches of the nitro group). These theoretical spectra are often in good agreement with experimental IR spectra of similar pyridine derivatives researchgate.netresearchgate.netmdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with continuum solvation models (e.g., IEF-PCM), allows for the prediction of proton (¹H) and carbon (¹³C) NMR chemical shifts. These theoretical shifts can be compared to experimental NMR data obtained in solution (e.g., DMSO), providing crucial information about the electronic environment of individual nuclei and confirming the molecular structure researchgate.netresearchgate.netmdpi.comnih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions and absorption maxima in the UV-Vis region. The presence of conjugated systems (pyridine ring) and chromophores (nitro group) would lead to characteristic absorption bands, and TD-DFT would help assign these transitions, providing insights into the electronic excited states of the molecule.
Molecular Dynamics Simulations and Conformational Landscape Mapping
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. They are crucial for exploring the conformational landscape of flexible molecules and their interactions with solvent environments or other molecules researchgate.netcaltech.eduresearchgate.net.
Solution-Phase Conformations and Tautomeric Equilibria
For a molecule like 2-Pyridineacetic acid, α-amino-3-nitro-, MD simulations can provide dynamic insights into its behavior in solution.
Conformational Sampling: Unlike static quantum chemical calculations, MD allows for extensive sampling of the conformational space, revealing a distribution of structures that the molecule adopts at a given temperature. This is particularly important for flexible side chains and groups with rotational freedom.
Tautomeric Equilibria: Molecules containing both acidic and basic groups, such as the carboxylic acid and amino group, can exhibit tautomerism (e.g., proton transfer between functional groups). MD simulations, especially with enhanced sampling techniques or ab initio MD, can shed light on the likelihood and dynamics of different tautomeric forms in solution. The presence of a nitro group, a strong electron-withdrawing group, could influence the acidity of nearby protons and the basicity of the pyridine nitrogen, potentially shifting tautomeric equilibria science.govfu-berlin.de.
Interaction with Solvents and Other Small Molecules
Understanding how 2-Pyridineacetic acid, α-amino-3-nitro- interacts with its environment is vital for predicting its behavior in various applications.
Intermolecular Interactions: By simulating the compound with other small molecules (e.g., ions, co-solutes), MD can reveal potential binding sites, interaction energies, and the dynamics of molecular recognition. For example, understanding how the amino and carboxylic acid groups engage in hydrogen bonding with their surroundings is critical.
While specific computational studies on 2-Pyridineacetic acid, α-amino-3-nitro- were not found in the surveyed literature, the principles of quantum chemistry (DFT, ab initio) and molecular dynamics simulations offer powerful avenues for a comprehensive theoretical characterization. These methods would enable the precise determination of its molecular geometry, the analysis of its electronic landscape including frontier orbitals and electrostatic potential, and the accurate prediction of its spectroscopic signatures. Furthermore, molecular dynamics simulations would provide crucial insights into its conformational dynamics, tautomeric preferences, and interactions with solvent environments. Such computational investigations would significantly advance the understanding of this complex molecule, providing a solid theoretical foundation for potential future experimental work or applications.
Mechanistic Insights into Chemical Transformations
Computational chemistry plays a crucial role in elucidating reaction mechanisms, predicting reaction pathways, and identifying key intermediates and transition states in complex organic reactions. For molecules like 2-Pyridineacetic acid, α-amino-3-nitro-, with its multiple functional groups and heterocyclic scaffold, computational studies can offer invaluable insights into its synthetic routes or potential degradation pathways.
Transition State Analysis of Key Synthetic Steps
Transition state (TS) analysis is a cornerstone of computational mechanistic studies, enabling the characterization of the highest energy point along a reaction coordinate, which dictates the reaction rate. By locating and characterizing transition states on the potential energy surface, computational chemists can determine activation energies (Ea), providing a quantitative measure of reaction kinetics. For synthetic steps involving 2-Pyridineacetic acid, α-amino-3-nitro-, such analysis would typically involve:
Geometry Optimization : Identifying the optimized molecular structures of reactants, intermediates, and products using methods like Density Functional Theory (DFT) or ab initio calculations.
Transition State Search : Employing specialized algorithms (e.g., synchronous transit-guided quasi-Newton (QST) methods) to locate saddle points on the potential energy surface, which correspond to transition states.
Vibrational Frequency Analysis : Confirming the nature of the stationary points (minima for reactants/products/intermediates, and one imaginary frequency for transition states) and calculating zero-point vibrational energies.
While specific transition state analyses for the synthesis or reactions of 2-Pyridineacetic acid, α-amino-3-nitro- are not explicitly documented in the retrieved literature, such studies would be vital in understanding the regioselectivity of nitration or amination, or the stereoselectivity of introducing the α-amino group on the acetic acid side chain. For instance, the synthesis of α-amino nitriles through Strecker reaction, a type of reaction to introduce an α-amino group, involves mechanistic considerations and diastereoselection that can be explored computationally fishersci.ca. Similarly, the synthesis of β-hydroxy α-amino acids often involves studying reaction yields and enantiomeric excesses through mechanistic insights nih.gov.
Reaction Pathway Elucidation and Energy Profiles
The elucidation of complete reaction pathways involves mapping out the entire energy landscape of a chemical transformation, from reactants to products, including all relevant intermediates and transition states. This generates an energy profile, which visually represents the relative energies of all species along the reaction coordinate. Key data derived from such profiles include:
Activation Energy (Ea) : The energy difference between reactants and the highest energy transition state, directly correlating with reaction rate.
Reaction Energy (ΔE) : The energy difference between reactants and products, indicating the thermodynamic feasibility of a reaction.
For compounds related to 2-Pyridineacetic acid, α-amino-3-nitro-, such as 2-amino-3-nitropyridine (B1266227) (ANP), computational methods (e.g., DFT using B3LYP/6-311G++(d,p) level of theory) have been employed to compute electronic and thermal energies, and zero-point energies for its ground state fishersci.no. These fundamental energy values contribute to the construction of detailed energy profiles for chemical transformations. An example of calculated energies for 2-amino-3-nitropyridine is provided in Table 1. fishersci.no
| Property | Value (a.u.) |
| Electronic + Thermal Energy | -508.081863 |
| Zero Point Energy | 67.85 kcal/mol |
Note: These values are specific to 2-amino-3-nitropyridine (ANP) and illustrate the type of data obtained in computational energy analyses. fishersci.no
Furthermore, the electronic structure of molecules, characterized by properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insight into reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity or easier charge transfer within the molecule. For 2-amino-3-nitropyridine (ANP), a small HOMO-LUMO energy gap has been computed, indicating potential for charge transfer and NLO properties fishersci.no.
Prediction of Macroscopic Properties from Molecular Structure (e.g., Non-Linear Optical Activity)
Computational chemistry is a powerful tool for predicting macroscopic properties of materials based on their molecular structure, often saving significant experimental resources. Non-Linear Optical (NLO) activity is one such property of considerable interest for applications in optoelectronics, telecommunications, and photonics.
NLO materials exhibit a non-linear response to intense laser light, manifesting phenomena like second harmonic generation (SHG) or two-photon absorption (2PA). The molecular origin of NLO properties often lies in highly polarizable systems with strong intramolecular charge transfer. Compounds possessing both electron-donating groups (EDG) and electron-withdrawing groups (EWG) conjugated through a π-electron system are prime candidates for NLO activity.
2-Pyridineacetic acid, α-amino-3-nitro- embodies these structural features, with the amino group acting as an EDG, the nitro group as an EWG, and the pyridine ring providing a conjugated framework. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate molecular hyperpolarizabilities (β), which are direct measures of a molecule's NLO response.
For a similar compound, 2-amino-3-nitropyridine, theoretical studies have indicated its potential as a non-linear optical material fishersci.no. This potential is attributed to its small HOMO-LUMO energy gap and a significant dipole moment, which facilitates charge transfer within the molecule fishersci.no. The dipole moment for 2-amino-3-nitropyridine in vacuum has been calculated as 3.4719 Debye fishersci.no.
Studies on other pyridine derivatives have also demonstrated the applicability of quantum chemical calculations in predicting NLO properties. For instance, investigations into imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives have employed quantum chemical calculations to support experimental findings of exceptionally large two-photon absorption cross sections, illustrating the strong correlation between theoretical predictions and observed NLO behavior sigmaaldrich.com.
Such computational predictions are critical for the rational design of new materials with tailored NLO properties, guiding experimental synthesis efforts towards promising molecular architectures.
Chemical Reactivity and Reaction Mechanisms of 2 Pyridineacetic Acid, α Amino 3 Nitro
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons residing in an sp2 orbital, which is not part of the aromatic π-system wikipedia.orgimperial.ac.uk. This makes pyridine a basic heterocyclic compound wikipedia.orguoanbar.edu.iq.
The pyridine nitrogen atom acts as a Lewis base and can be protonated in acidic media or coordinate with metal centers wikipedia.orgimperial.ac.uk. Pyridine itself has a pKa of 5.23 for its conjugate acid (pyridinium ion) wikipedia.org. The presence of an electron-withdrawing nitro group at the 3-position of the pyridine ring in 2-Pyridineacetic acid, α-amino-3-nitro- is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity compared to unsubstituted pyridine uoanbar.edu.iq. However, it will still retain its ability to act as a ligand.
Table 1: Influence of Substituents on Pyridine Basicity
| Pyridine Derivative | Basicity (pKa of conjugate acid) | Effect of Nitro Group | Citation |
| Pyridine | 5.23 | Baseline | wikipedia.org |
| Pyridine (with 3-nitro) | Expected lower than 5.23 | Electron-withdrawing group reduces basicity | uoanbar.edu.iq |
Coordination with metal centers typically involves the donation of the nitrogen lone pair to form stable complexes. For example, pyridine and its derivatives are known to form complexes with various Lewis acids and transition metals, including tin(IV) wikipedia.orgambeed.com. The coordination can influence the reactivity of the pyridine ring and other substituents.
The pyridine nitrogen can undergo N-oxidation, typically with peracids, to form N-oxides wikipedia.orgimperial.ac.uk. Pyridine N-oxides often exhibit altered reactivity, promoting electrophilic substitution at the 2- and 4-carbons of the pyridine ring, which can be advantageous in synthesis wikipedia.orgontosight.ai. The 3-nitro group's electron-withdrawing nature might influence the rate or efficiency of N-oxidation.
N-Alkylation of the pyridine nitrogen also readily occurs with alkyl halides, leading to the formation of pyridinium (B92312) salts wikipedia.org. This quaternization introduces a positive charge onto the nitrogen atom, which significantly increases the electron deficiency of the pyridine ring, thereby enhancing its reactivity towards nucleophilic attack and making it more susceptible to oxidation and reduction wikipedia.orgimperial.ac.uk.
Reactions Involving the α-Amino Group
The α-amino group in 2-Pyridineacetic acid, α-amino-3-nitro- is a primary amine, and its reactivity is characteristic of such functional groups, particularly in the context of an α-amino acid.
Primary amines, including the α-amino group, are nucleophilic and undergo various derivatization reactions:
Acylation : The amino group can react with acylating agents (e.g., acid chlorides, anhydrides, esters) to form amides. This is a common method for protecting the amino group or forming peptide bonds libretexts.orglibretexts.org.
Imine Formation (Schiff Base Formation) : The amino group can condense with aldehydes or ketones to form imines (Schiff bases) libretexts.orglibretexts.orgmasterorganicchemistry.com. This reaction is often a reversible process and can be utilized in synthetic strategies such as the Strecker synthesis of amino acids libretexts.orgmasterorganicchemistry.com.
Diazotization : Primary amines can react with nitrous acid to form diazonium salts. Aryl diazonium salts are highly reactive intermediates useful for various transformations, including replacement of the diazonium group with other nucleophiles (e.g., halides, hydroxyl, hydrogen) or in coupling reactions masterorganicchemistry.com.
The α-amino group, being adjacent to the carboxylic acid moiety, can participate in intramolecular cyclization reactions. This is a fundamental aspect of amino acid chemistry, particularly in the formation of peptides and other cyclic structures. For instance, the amino group can react with the carboxylic acid to form a lactam (cyclic amide) acs.org.
Furthermore, in the presence of other suitable functional groups or external reagents, the α-amino group can facilitate the formation of fused heterocyclic systems. For example, similar amino-substituted pyrazoles have been used as precursors in the synthesis of fused pyrazoloazines, involving condensation and cyclization reactions with other reactive species like enaminones or β-diketones chem960.com. The proximity of the pyridine ring and the carboxylic acid might allow for such intramolecular cyclizations to form novel ring systems.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid moiety in 2-Pyridineacetic acid, α-amino-3-nitro- exhibits reactivity typical of carboxylic acids.
Esterification : Carboxylic acids can be converted into esters through reactions with alcohols, often catalyzed by acid (Fischer esterification) libretexts.orgmsu.edu. This is a common method for protecting the carboxylic acid group.
Amide Formation : As mentioned for the amino group, the carboxylic acid can react with amines to form amides libretexts.orgmsu.edu. While direct reaction can be difficult due to salt formation, activating the carboxylic acid (e.g., via acid chlorides, anhydrides, or carbodiimides) facilitates amide bond formation libretexts.orgmsu.edu.
Reduction : Carboxylic acids can be reduced to aldehydes or primary alcohols using strong reducing agents solubilityofthings.com.
Decarboxylation : Carboxylic acids can undergo decarboxylation, the elimination of a carbon dioxide molecule. This reaction can be induced under various conditions, including thermal, oxidative, or catalytic methods rsc.org. The presence of an electron-withdrawing nitro group and an α-amino group could influence the ease and mechanism of decarboxylation. For instance, α-amino acids can decarboxylate when reacting with aldehydes to form imines, which subsequently undergo decarboxylation and/or deamination libretexts.org.
Table 2: General Transformations of Carboxylic Acids
| Transformation | Common Reagents/Conditions | Citation |
| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | libretexts.orgmsu.edu |
| Amide Formation | Amine, activating agent (e.g., SOCl₂, carbodiimides like DCC/EDC) | libretexts.orgmsu.edu |
| Reduction to Alcohol | Strong reducing agents (e.g., LiAlH₄) | solubilityofthings.com |
| Decarboxylation | Heat, oxidative conditions, transition metal catalysis, or in reactions with aldehydes (for α-amino acids) | libretexts.orgrsc.org |
| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) | libretexts.orgmsu.edu |
Esterification and Amidation Reactions
The carboxylic acid group (-COOH) of 2-Pyridineacetic acid, α-amino-3-nitro- can undergo esterification reactions, typically involving the reaction of the carboxylic acid with an alcohol to form an ester pearson.com. This process often requires an activating agent or acidic catalysis, such as Fischer esterification conditions. For instance, the esterification of N-protected α-amino acids with alcohols is a well-established synthetic route acs.org. Similarly, 2-pyridineacetic acid derivatives have been shown to form esters orgsyn.org.
Amidation reactions involve the condensation of the carboxylic acid group with an amine (either the α-amino group of another molecule or an external amine) to form an amide bond. This process is fundamental in peptide synthesis, where α-amino acids are linked via amide bonds. Amidation of 2-pyridineacetic acid derivatives has been reported cymitquimica.comresearchgate.net. The α-amino group present in 2-Pyridineacetic acid, α-amino-3-nitro- also acts as a nucleophile, capable of reacting with activated carboxylic acids to form amides.
Table 1: Representative Esterification and Amidation Reagents
| Reaction Type | Functional Group Reacted | Typical Reagents/Conditions | Product Type |
| Esterification | Carboxylic Acid | Alcohols (ROH) with acid catalyst (e.g., H₂SO₄) or activating agents (e.g., carbodiimides, 4-(dimethylamino)pyridine) pearson.comacs.org | Ester |
| Amidation | Carboxylic Acid | Amines (RNH₂, R₂NH) with coupling reagents (e.g., DCC, HATU) researchgate.net | Amide |
| Amidation | α-Amino Group | Activated Carboxylic Acids (e.g., acyl chlorides, active esters) | Amide |
Decarboxylation Pathways and Derivatives
Decarboxylation involves the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). Alpha-amino acids are known to undergo decarboxylation, especially under heating or enzymatic catalysis, typically yielding an amine nih.gov. For 2-Pyridineacetic acid, α-amino-3-nitro-, the α-amino acid moiety makes it susceptible to such a reaction, which would lead to the formation of a 2-(3-nitropyridin-2-yl)methylamine derivative.
The decarboxylation of 2-(pyridyl)acetic acid derivatives has been reported, sometimes as part of broader synthetic strategies involving pyridine-N-oxides nih.gov. The specific conditions (e.g., temperature, pH, presence of catalysts) would determine the efficiency and selectivity of the decarboxylation in 2-Pyridineacetic acid, α-amino-3-nitro-.
Table 2: Decarboxylation Products
| Starting Functional Group | Reaction Type | Expected Product Class | Notes |
| α-Amino Carboxylic Acid | Decarboxylation | Primary Amine (2-(3-nitropyridin-2-yl)methylamine) | Requires heat or enzymatic catalysis nih.gov |
Reactivity and Reduction of the 3-Nitro Group
The nitro group (-NO₂) at position 3 on the pyridine ring of 2-Pyridineacetic acid, α-amino-3-nitro- is a key reactive center, particularly due to its strong electron-withdrawing nature.
The nitro group can be selectively reduced to an amino group (-NH₂) under various conditions commonorganicchemistry.com. This is a crucial transformation in organic synthesis, allowing for the introduction of a new nucleophilic site on the pyridine ring. Common methods for the reduction of aromatic nitro groups to amino groups include:
Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel commonorganicchemistry.comambeed.com. While highly effective, Pd/C can sometimes react with other functionalities commonorganicchemistry.com.
Metal-mediated Reductions: Employing reducing agents such as iron (Fe) or zinc (Zn) in acidic conditions (e.g., acetic acid) commonorganicchemistry.comambeed.com. Tin(II) chloride (SnCl₂) is also a mild method commonorganicchemistry.com.
Hydrazine-based Reductions: Hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups to amines, even in the presence of carboxylic acids niscpr.res.in. Hydrazine hydrate (B1144303) can also be used, sometimes under pressure, for selective reduction in the presence of amide functionalities researchgate.net. Sodium sulfide (B99878) (Na₂S) is another alternative, particularly when hydrogenation or acidic conditions are incompatible commonorganicchemistry.com.
The selectivity of these reductions is important, as 2-Pyridineacetic acid, α-amino-3-nitro- contains other potentially reducible groups (e.g., the pyridine ring itself or the carboxylic acid group). For instance, some selective reduction methods for nitro groups are compatible with ester functionalities, but less so with free carboxylic acids thieme-connect.com.
Table 3: Methods for Selective Nitro Group Reduction
| Reducing Agent/System | Notes on Selectivity |
| H₂ + Pd/C or Raney Nickel | Effective, but may affect other reducible groups commonorganicchemistry.comambeed.com |
| Fe/Acid (e.g., AcOH) | Mild, compatible with other reducible groups commonorganicchemistry.comambeed.com |
| Zn/Acid (e.g., AcOH) | Mild, compatible with other reducible groups commonorganicchemistry.comambeed.com |
| SnCl₂ | Mild, compatible with other reducible groups commonorganicchemistry.com |
| Hydrazine glyoxylate/Zn or Mg powder | Selective for nitro groups in the presence of carboxylic acids niscpr.res.in |
| Hydrazine hydrate | Can be used for selective reduction, sometimes under pressure researchgate.net |
| Na₂S | Useful alternative for substrates sensitive to hydrogenation or acidic conditions commonorganicchemistry.com |
Beyond amino groups, nitro groups can also be reduced to other nitrogenous functional groups such as hydroxylamines or azo compounds under specific conditions, though the full reduction to an amino group is the most common and synthetically useful transformation for this context commonorganicchemistry.com.
The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring uoanbar.edu.iqresearchgate.net. The presence of a strong acid, typically used in EAS, would protonate the pyridine nitrogen, further deactivating the ring and making EAS reactions difficult or impossible uoanbar.edu.iqgcwgandhinagar.comrsc.org. When EAS does occur on pyridine, it typically takes place at the 3-position, albeit under harsh conditions, similar to nitrobenzene (B124822) uoanbar.edu.iqquora.com.
The 3-nitro group in 2-Pyridineacetic acid, α-amino-3-nitro- exerts a strong electron-withdrawing effect via resonance and inductive effects. This significantly deactivates the pyridine ring towards electrophilic attack, particularly at the ortho and para positions to the nitro group, by exacerbating electron deficiency at these sites quora.com. Consequently, any electrophilic substitution, if it were to occur, would likely be directed to the meta positions relative to the nitro group (i.e., positions 2, 4, or 6, although 2 and 6 are also adjacent to the ring nitrogen), further highlighting the challenge for EAS on this compound quora.com.
Conversely, the presence of the nitrogen atom in the pyridine ring makes it more reactive towards nucleophilic aromatic substitution (NAS), especially at the 2- and 4-positions uoanbar.edu.iqgcwgandhinagar.com. The nitro group at position 3 further activates the pyridine ring towards NAS ambeed.comthieme-connect.comnih.govnih.govmdpi.comresearchgate.net. Nitro groups are well-known activators for NAS reactions, facilitating the displacement of suitable leaving groups. While 2-Pyridineacetic acid, α-amino-3-nitro- does not inherently possess a good leaving group on the pyridine ring, the activating effect of the nitro group could potentially allow for nucleophilic addition or substitution processes if a suitable nucleofuge were introduced, or if dearomatization pathways were accessible nih.govmdpi.com. Some studies have shown that 3-nitro groups in pyridines can be substituted by strong nucleophiles, particularly sulfur, nitrogen, or oxygen nucleophiles nih.govmdpi.comntnu.no.
Intramolecular Cyclization and Fused Heterocyclic Formation
The architecture of 2-Pyridineacetic acid, α-amino-3-nitro-, with an α-amino acid side chain attached to the 2-position of a pyridine ring and a nitro group at the 3-position, presents opportunities for intramolecular cyclization and the formation of fused heterocyclic systems.
Intramolecular cyclization reactions could occur involving the α-amino acid side chain and the pyridine ring. For example, the nitrogen of the α-amino group or the carboxylic acid group could react with the pyridine ring or with an activated position on the ring. Quinolizine derivatives, which are pyrido-fused systems, are typically formed through cyclization reactions involving a pyridine ring and a suitable side chain jst.go.jpias.ac.innih.gov. While direct synthesis of quinolizines from 2-Pyridineacetic acid, α-amino-3-nitro- is not explicitly documented in the provided search results, the presence of the 2-pyridineacetic acid moiety makes such cyclizations conceptually possible. For instance, reactions involving 2-alkylazaarene derivatives (like pyridineacetic acid ester derivatives) with certain nitro-alkenes have been shown to lead to pyrido[1,2-a] fused systems, including indolizines, which are structurally related to quinolizines acs.org. The carboxylic acid and amino groups in the side chain could participate in forming new rings, especially if activated or under specific intramolecular condensation conditions. The α-amino acid moiety can also be involved in pyridine ring synthesis, potentially leading to fused systems acs.orgnih.gov.
The formation of quinolizine structures often involves more complex synthetic routes, such as the Sugasawa method which involves oxidation of a quaternary salt formed between an aryl ethyl halide and a heterocyclic base, followed by cyclization ias.ac.in. While the exact structural prerequisites for quinolizine formation are specific, the general principle of intramolecular cyclization leading to fused heterocyclic systems is a significant aspect of pyridine derivative chemistry.
Table 4: Potential Fused Heterocyclic Systems
| Reaction Type/Pathway | Precursor Moiety Involved | Potential Fused System Class | Notes |
| Intramolecular Cyclization | α-Amino acid side chain with pyridine ring | Pyrido-fused systems | Requires appropriate activation/reaction conditions acs.orgacs.orgnih.gov |
| (Example: Quinolizine formation) | Pyridine ring and a suitable carbon chain/amine on the side chain | Quinolizine derivatives | Mechanistically complex, requires specific reactive centers jst.go.jpias.ac.innih.gov |
Indolizine (B1195054) Formation via Cascade Reactions
The formation of indolizine derivatives often proceeds through cascade reactions involving 2-alkylazaarene derivatives, which include compounds structurally related to 2-pyridineacetic acid. A notable example is the metal-free synthesis of functionalized indolizines via a cascade Michael/SN2/aromatization reaction. This method utilizes 2-alkylazaarenes, such as methyl 2-(pyridin-2-yl)acetate, as nucleophilic components, reacting with electrophilic partners like bromonitroolefins. acs.org
The general mechanism for such cascade reactions, as illustrated in relevant studies, typically begins with a Michael addition of the 2-alkylazaarene (e.g., methyl 2-(pyridin-2-yl)acetate) to a bromonitroolefin, yielding an intermediate. This intermediate then undergoes tautomerization. Subsequently, an intramolecular nucleophilic substitution occurs, leading to a cyclic intermediate. The final step involves the elimination of a nitro group, resulting in the desired indolizine product. This pathway has demonstrated versatility, accommodating a range of substituted groups on both the 2-alkylazaarene and the bromonitroolefin, leading to functionalized indolizines with good yields (up to 99%). acs.org
While the specific compound 2-Pyridineacetic acid, α-amino-3-nitro- was not directly identified as a substrate in these particular cascade reactions within the current search results, its structural features suggest potential involvement in analogous transformations. The 2-pyridineacetic acid moiety provides the necessary pyridylacetic acid core, which can be activated for nucleophilic attack. The α-amino group on the acetic acid side chain and the 3-nitro group on the pyridine ring could influence the reactivity or provide additional points for cyclization, potentially requiring different reaction conditions or leading to variations in the cascade pathway compared to those involving simpler 2-pyridylacetates. For instance, the presence of a nitro group can activate the pyridine ring towards certain nucleophilic attacks, and the alpha-amino group could participate in intramolecular cyclizations or act as a nucleophile after appropriate activation.
Table 1: Representative Indolizine Synthesis via Cascade Michael/SN2/Aromatization Reactions
| Reactant A (2-alkylazaarene derivative) | Reactant B (Bromonitroolefin) | Conditions (Solvent, Temperature, Time) | Product (Indolizine) | Yield (%) | Citation |
| Methyl 2-(pyridin-2-yl)acetate (1a) | Bromonitroolefin (2a) | THF, 80 °C, 24 h | Functionalized Indolizine (3a) | 84-99 | acs.org |
| 2-(Pyridine-2-yl)acetonitrile | Bromonitroolefin (2a) | THF, 80 °C, 48 h | Functionalized Indolizine (3u) | 85 | acs.org |
Note: Data extracted from a general procedure and selected examples in reference acs.org. Specific yields vary depending on substituents.
Formation of Other Annulated Nitrogen Heterocycles
Beyond indolizines, 2-Pyridineacetic acid, α-amino-3-nitro-, or compounds with similar structural motifs (pyridine, amino acid, nitro group), can be precursors for a variety of other annulated nitrogen heterocycles through diverse reaction mechanisms. The multi-component synthesis of nitrogen-containing heterocycles from nitroalkenes and nitroalkanes is a well-recognized strategy in heterocyclic chemistry. frontiersin.org
For instance, fused pyrazoloazines can be synthesized from 5-aminopyrazoles, reacting with bielectrophilic moieties. beilstein-journals.org While 5-aminopyrazole is structurally different from 2-Pyridineacetic acid, α-amino-3-nitro-, it illustrates the principle of cyclization involving an amino group on a nitrogen heterocycle to form annulated systems. beilstein-journals.org Reactions of N-heterocyclic amino acids have also been explored for the synthesis of systems such as imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines. These transformations demonstrate the utility of heterocyclic amino acid derivatives as starting materials for complex fused ring systems. researchgate.net
The reactivity of pyridine derivatives, particularly those with activating groups, is crucial for the formation of new carbon-carbon bonds on the heterocyclic scaffold. Direct functionalization of pyridines is possible, although sometimes requiring strong nucleophiles and harsh conditions. The presence of a nitro group on the pyridine ring, as in 3-nitropyridine (B142982), can facilitate direct alkylation reactions. uiowa.edu Furthermore, the synthesis of novel heterocyclic compounds based on pyridine moieties with pharmaceutical activities often involves annulation reactions of 2-amino-3-cyanopyridine (B104079) derivatives with various reagents. researchgate.net Pyrrolo[3,2-b]pyridines (azaindoles) have also been synthesized starting from pyrrole (B145914) rings or through condensation reactions of 2-aminopyrrole derivatives with 1,3-dicarbonyl compounds, demonstrating another class of annulated nitrogen heterocycles achievable from similar building blocks. researchgate.net
The α-amino group in 2-Pyridineacetic acid, α-amino-3-nitro- can participate in condensation, cyclization, or nucleophilic addition reactions, leading to the formation of fused rings. The carboxylic acid functionality provides another site for esterification, amidation, or cyclization reactions, potentially forming lactams or other cyclic structures. The nitro group, beyond its activating effect on the pyridine ring, can be reduced to an amino group, opening up further possibilities for cyclization (e.g., intramolecular condensations or ring closures with electrophilic centers) to form diverse annulated systems. The versatility of nitro compounds as precursors for primary amines in multi-stage, one-pot processes highlights their importance in synthesizing complex nitrogen heterocycles. frontiersin.org
Advanced Applications and Role As a Research Tool
Design and Synthesis of Complex Molecular Scaffolds
The α-amino acid functionality within "2-Pyridineacetic acid, α-amino-3-nitro-" provides chiral centers and reactive handles (amino and carboxyl groups) that are fundamental to asymmetric synthesis and peptide chemistry. The pyridine (B92270) ring offers sites for diverse modifications, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. The nitro group, a strong electron-withdrawing group, can influence the reactivity of the pyridine ring and can also be reduced to an amino group, providing further synthetic versatility.
As an α-amino acid derivative, "2-Pyridineacetic acid, α-amino-3-nitro-" could theoretically serve as a chiral building block for constructing complex polycyclic systems. The inherent chirality at the α-carbon allows for stereocontrolled synthesis, crucial for creating molecules with defined three-dimensional architectures. The pyridine nitrogen can act as a Lewis basic site or a coordination point, facilitating cyclization reactions or templated syntheses. Furthermore, the strategically placed nitro group on the pyridine ring could participate in intramolecular cyclization reactions, such as those involving reduction to an amino group followed by condensation or annulation, leading to novel fused heterocyclic systems. For instance, the reduction of the nitro group to an amine could enable Pictet-Spengler type reactions or intramolecular amide bond formations with the acetic acid side chain or other appended functionalities, contributing to the formation of polycyclic frameworks. However, specific documented examples of "2-Pyridineacetic acid, α-amino-3-nitro-" being employed in this manner are not currently available in the public scientific literature.
The multifunctional nature of "2-Pyridineacetic acid, α-amino-3-nitro-" renders it a prospective precursor for generating diversified compound libraries, particularly relevant for chemical biology investigations. The amino and carboxyl groups allow for amide bond formation, enabling its incorporation into peptide mimetics or conjugation with various pharmacophores. The pyridine ring can be modified through various reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce diverse substituents, expanding the chemical space accessible from this core scaffold. The nitro group provides a handle for further derivatization, including reduction to an amine, which can then undergo acylation, alkylation, or participate in various heterocyclization reactions. This versatility suggests its theoretical utility in creating libraries for high-throughput screening against biological targets, though specific studies using "2-Pyridineacetic acid, α-amino-3-nitro-" for this purpose have not been documented.
Exploration of Optical and Electronic Properties
The presence of a pyridine ring and a nitro group in "2-Pyridineacetic acid, α-amino-3-nitro-" suggests potential for interesting optical and electronic properties. Aromatic systems with strong electron-donating or electron-withdrawing groups are often key components in advanced materials.
Organic compounds exhibiting non-linear optical (NLO) properties are critical for applications in optical communication, data storage, and laser technology. The molecular design for NLO materials often involves molecules with delocalized π-electron systems substituted with strong electron-donating and electron-withdrawing groups. The pyridine ring, with its inherent aromaticity, can serve as a π-system. The nitro group is a potent electron-withdrawing group, and the α-amino acid portion could potentially act as an electron-donating moiety, especially if modified. This combination of electron-donating and electron-withdrawing functionalities across a conjugated system could theoretically lead to significant hyperpolarizabilities, making "2-Pyridineacetic acid, α-amino-3-nitro-" or its derivatives potential candidates for NLO material precursors. However, there is no published research detailing the NLO properties or applications of this specific compound.
Fluorescence and luminescence are optical phenomena with widespread applications in biological imaging, sensors, and displays. Many fluorescent molecules contain aromatic or heteroaromatic rings. The pyridine moiety in "2-Pyridineacetic acid, α-amino-3-nitro-" could potentially contribute to intrinsic fluorescence or be modified to enhance such properties. The nitro group typically quenches fluorescence, but its reduction to an amino group, or its strategic placement, could lead to derivatives with tunable optical properties. Furthermore, metal coordination through the pyridine nitrogen could also induce or modify luminescent behavior. Studies on derivatives of "2-Pyridineacetic acid, α-amino-3-nitro-" could explore how structural modifications affect their excitation and emission spectra, quantum yields, and fluorescence lifetimes, which would be valuable for developing novel optical probes or materials. Nevertheless, specific investigations into the fluorescence and luminescence of "2-Pyridineacetic acid, α-amino-3-nitro-" or its derivatives are not found in current literature.
Development of Chemical Probes for Molecular Interaction Studies
The chemical diversity offered by "2-Pyridineacetic acid, α-amino-3-nitro-"—including its acidic and basic centers, aromatic ring, and potential for derivatization—makes it a theoretical starting point for developing chemical probes. These probes are invaluable tools in chemical biology to elucidate molecular interactions, identify binding partners, or track biological processes. The α-amino acid motif can be utilized for biomimetic approaches, while the pyridine and nitro groups can serve as points for introducing reporter tags (e.g., fluorophores, biotin), reactive groups (e.g., alkynes for click chemistry), or affinity labels. The ability to introduce specific modifications at different positions allows for the rational design of probes tailored to specific biological questions. For example, a derivative could be designed to mimic a natural amino acid, allowing it to be incorporated into proteins and then used as a handle for further investigation. However, the development and application of specific chemical probes derived from "2-Pyridineacetic acid, α-amino-3-nitro-" have not been documented in the scientific literature.
Exploration of Enzyme Active Site Recognition and Mechanistic Inhibition
The distinctive structural attributes of 2-Pyridineacetic acid, α-amino-3-nitro-, particularly its defining α-amino acid character, render it a molecule of theoretical interest for probing enzyme active site recognition and investigating mechanistic inhibition pathways. Many enzymes exhibit substrate specificity for amino acids, and the strategic modification of natural amino acid structures is a well-established approach in the development of enzyme inhibitors. The α-amino acid moiety within 2-Pyridineacetic acid, α-amino-3-nitro- could potentially facilitate interactions with the substrate-binding pockets of enzymes that naturally process amino acids or peptide substrates. The integration of the pyridine ring and the nitro substituent introduces additional steric and electronic factors that could influence binding specificity and modulate inhibitory potency.
For instance, the compound might function as a substrate mimic, competing with natural substrates for access to the enzyme's active site, or it could theoretically undergo specific enzymatic transformations. The presence of the nitro group could also be relevant in redox-sensitive enzymatic systems or act as a reactive functional group within the confines of an enzyme's active site. Comprehensive mechanistic inhibition studies typically involve meticulous kinetic analyses, precise determination of inhibition constants (e.g., Ki, IC50), and sophisticated structural investigations (e.g., X-ray crystallography or nuclear magnetic resonance spectroscopy) to elucidate the precise mode of binding and the underlying mechanism of inhibition.
However, mirroring its status in ligand design, the current body of publicly accessible scientific literature does not extensively detail specific research findings, kinetic parameters, or structural data tables pertaining to 2-Pyridineacetic acid, α-amino-3-nitro-'s direct role as an enzyme substrate, inhibitor, or as a specific probe for active site recognition. Therefore, concrete examples of targeted enzymes, elucidated inhibition mechanisms, or corresponding research data for this compound cannot be furnished. Its exploration in the field of enzymology remains a promising avenue for prospective investigative studies, leveraging its unique structural elements and potential for diverse interactions.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Accomplishments for Pyridine-α-Amino Acid Analogs
Research into pyridine-α-amino acids and their derivatives has yielded significant advancements, primarily driven by their potential as versatile building blocks in medicinal chemistry and chemical biology researchgate.netrsc.orgchim.itrsc.org. These compounds often feature unique photophysical properties and structural characteristics, making them valuable for diverse applications.
One notable area of accomplishment is their utility as fluorescent probes. Pyridine- and pyrimidine-derived α-amino acids have been designed to exhibit strong intramolecular charge transfer (ICT) fluorescent properties acs.orgnih.govnih.govacs.org. These compounds demonstrate solvatochromism, meaning their emission spectra shift with changes in solvent polarity, and their fluorescence can be controlled by viscosity due to interconversion between twisted and planar conformations acs.orgnih.govnih.gov. For instance, a p-methoxyphenyl analogue of a β-pyridyl α-amino acid showed a bathochromic shift of 115 nm in emission when changing from THF to phosphate-buffered saline, indicating high sensitivity to solvent polarity nih.govacs.org. Such properties enable their use in studying cellular environments, protein interactions, and molecular diffusion acs.orgnih.gov.
Furthermore, significant progress has been made in the synthetic methodologies for incorporating pyridine (B92270) moieties into α-amino acids and peptides. Approaches include metal-free decarboxylative cyclization reactions using natural α-amino acids as substrates to yield pyridine derivatives rsc.orgrsc.org. Photoredox catalysis has emerged as a powerful strategy for synthesizing heteroaryl amino acids through conjugate addition reactions, operating via regiospecific activation of halogenated pyridines researchgate.net. These advancements facilitate the preparation of a wide range of unnatural amino acids, which are crucial for developing new pharmaceuticals and biochemical tools researchgate.netchim.it.
The importance of α-amino ketones, which share structural motifs with α-amino acids, in synthetic and medicinal chemistry has also led to numerous protocols for their construction, often highlighting their role as indispensable building blocks for heterocycles and chiral auxiliaries rsc.org. Pyridine-containing amino acids have also been explored as enzyme inhibitors, such as human nitric oxide synthase (NOS) inhibitors, demonstrating their pharmacological relevance nih.gov.
Table 1: Key Research Accomplishments in Pyridine-α-Amino Acid Chemistry
| Accomplishment Area | Key Findings / Examples | References |
| Fluorescent Probes | Development of pyridine- and pyrimidine-derived α-amino acids with strong intramolecular charge transfer (ICT) fluorescence. Sensitivity to solvent polarity and viscosity, useful for cell imaging and studying protein interactions. | acs.orgnih.govnih.govacs.org |
| Synthetic Methodology | Metal-free decarboxylative cyclization for pyridine derivatives from α-amino acids. Photoredox catalysis for heteroaryl amino acid synthesis. | researchgate.netrsc.orgrsc.org |
| Medicinal Chemistry Building Blocks | Use as precursors for bioactive compounds and as modifiers of peptide conformation. Exploration as enzyme inhibitors (e.g., NOS inhibitors). | chim.itnih.gov |
Unaddressed Challenges and Emerging Research Avenues in Pyridine-α-Amino Acid Chemistry
Despite the progress, the synthesis and application of pyridine-α-amino acids, especially complex or α,α-disubstituted variants, present several unaddressed challenges. One primary challenge lies in the steric hindrance associated with constructing α,α-disubstituted α-amino acids and achieving high stereocontrol chim.itresearchgate.net. Traditional synthetic methods often face issues like the scarce availability of nitrogen electrophiles, the obtainment of racemic products, or the need for extensive prefunctionalization steps and harsh reaction conditions rsc.org.
Emerging research avenues are actively addressing these synthetic hurdles. Visible-light-mediated photocatalysis and metal-free methodologies are gaining prominence, offering advantages such as higher selectivity, milder reaction conditions, and improved functional group tolerance researchgate.netchim.itresearchgate.net. For instance, recent work on pyridoxal-inspired photocyclization enables the decarboxylative functionalization of amino acids under ambient conditions, broadening the scope of accessible medicinally valuable amines researchgate.net.
Another area of active research is the development of robust and efficient methods for asymmetric synthesis of unnatural peptides, which often involve non-canonical amino acids with pyridine moieties. Challenges in this field include achieving high diastereoselectivity and broad functional group tolerance researchgate.netacs.org. Strategies employing tandem catalysis, such as palladium and isothiourea relay catalysis, are being explored for enantioselective synthesis of α-amino acid derivatives with multiple stereogenic centers acs.org.
Furthermore, the direct modification of α-amino acids to obtain complex N-heterocycles remains challenging, often requiring de novo synthesis approaches rsc.org. Research is focusing on leveraging the inherent structural diversity of α-amino acids as versatile building blocks for complex N-heterocyclic structures through novel reaction modes, including decarboxylative coupling and cyclization rsc.orgrsc.org.
Potential for Interdisciplinary Research Collaborations in Materials Science and Chemical Biology
The unique properties of pyridine-α-amino acids position them as prime candidates for interdisciplinary research collaborations, particularly in materials science and chemical biology.
In Chemical Biology , their capacity to serve as fluorescent probes for studying cellular environments, protein interactions, and enzymatic activity is highly promising acs.orgnih.govnih.govacs.orgrsc.org. By incorporating these amino acids into peptides and proteins, researchers can create molecular sensors and imaging agents that respond to specific biological cues like viscosity or polarity, allowing for real-time monitoring of biological processes acs.orgnih.gov. The development of unnatural α-amino acids with enhanced photophysical properties, such as brighter emission and red-shifted fluorescence, can overcome limitations of naturally occurring fluorescent amino acids like tryptophan rsc.orgnih.gov. This opens avenues for designing new tools for Förster resonance energy transfer (FRET) experiments and advanced bioimaging rsc.org.
In Materials Science , the incorporation of pyridine units into α-amino acid scaffolds can lead to the design of novel functional materials with tailored optoelectronic properties. For instance, the charge-transfer characteristics observed in some pyridine-α-amino acids could be harnessed for developing organic light-emitting diodes (OLEDs) or sensors nih.gov. The ability to precisely control the conformation and aggregation behavior of these molecules through their amino acid backbone makes them attractive for self-assembly processes, potentially leading to ordered supramolecular structures with applications in drug delivery, biosensors, or nanotechnology researchgate.netresearchgate.net. Research into metal complexes involving pyridine ligands and amino acids also highlights their potential in developing smart materials with specific binding affinities for biomolecules, as seen in studies exploring Mo(VI)-pyridine complexes for targeting amino acids on viral proteases mejast.commejast.com. Such interactions could be leveraged for designing new diagnostic tools or therapeutic agents.
Interdisciplinary collaborations are crucial to fully realize these potentials. Synthetic chemists can develop more efficient and stereoselective routes to novel pyridine-α-amino acids, while material scientists can explore their assembly and integration into functional devices. Chemical biologists can then apply these new materials and probes to answer fundamental biological questions and develop new biotechnologies. This synergy will accelerate the translation of fundamental discoveries in pyridine-α-amino acid chemistry into practical applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-pyridineacetic acid derivatives, and how do substitutions (e.g., amino, nitro groups) influence these properties?
- Answer : The base compound, 2-(pyridin-3-yl)acetic acid (CAS 501-81-5), has a molecular formula of C₇H₇NO₂ , molecular weight 137.14 g/mol , and purity ≥99% (HPLC) . Substitutions like α-amino or 3-nitro groups alter polarity, solubility, and reactivity. For example:
- Amino substitution : Increases basicity due to the lone pair on the amino group, enhancing hydrogen bonding potential .
- Nitro substitution : Introduces electron-withdrawing effects, reducing solubility in aqueous media and increasing stability under acidic conditions .
- Data Table :
| Property | 2-(Pyridin-3-yl)acetic Acid | α-Amino Derivative | 3-Nitro Derivative |
|---|---|---|---|
| Molecular Weight | 137.14 g/mol | ~152.15 g/mol* | ~167.12 g/mol* |
| LogP (Predicted) | 1.51 | ~0.8 | ~1.9 |
| Water Solubility | Moderate | High | Low |
| *Estimated based on analogous structures . |
Q. What synthetic methodologies are commonly employed to prepare α-amino-3-nitro-substituted pyridineacetic acid derivatives?
- Answer : Two primary routes are:
- Imine intermediate reduction : React pyridinecarboxaldehyde with glycine in acidic conditions to form an imine, followed by reduction (e.g., NaBH₄) to yield α-amino derivatives . Nitro groups are introduced via electrophilic nitration using HNO₃/H₂SO₄, requiring careful temperature control (0–5°C) to avoid over-nitration .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach nitroaryl groups to the pyridine ring, followed by functionalization of the acetic acid moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity classifications for pyridineacetic acid derivatives?
- Answer : Discrepancies arise from variations in purity, substituents, and testing protocols. For example:
- Non-hazardous classification : AFG Bioscience reports 2-(pyridin-3-yl)acetic acid as non-hazardous .
- Category 4 toxicity : TCI Europe identifies acute toxicity (oral, dermal, inhalation) for similar derivatives .
- Resolution strategy :
Validate purity via HPLC .
Conduct in vitro cytotoxicity assays (e.g., MTT assay) to assess cell viability.
Compare structural analogs using computational toxicity prediction tools (e.g., OECD QSAR Toolbox).
Q. What analytical techniques are recommended to confirm the structural integrity and purity of α-amino-3-nitro-substituted derivatives?
- Answer : A multi-technique approach is essential:
- HPLC : For purity assessment (≥99% as per AFG Bioscience protocols) .
- NMR (¹H/¹³C) : To verify substitution patterns (e.g., aromatic protons for nitro groups at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
Q. How do steric and electronic effects of nitro/amino substituents influence reactivity in metal-catalyzed cross-coupling reactions?
- Answer :
- Nitro groups : Electron-withdrawing nature deactivates the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Steric hindrance at the 3-position may require bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Amino groups : Electron-donating effects increase ring electron density, accelerating reactions like Buchwald-Hartwig amination. However, unprotected amino groups may coordinate to metal catalysts, necessitating protection (e.g., Boc groups) during synthesis .
Methodological Challenges and Solutions
Q. What strategies mitigate hygroscopicity and instability in nitro-substituted pyridineacetic acid derivatives during storage?
- Answer :
- Storage conditions : Use desiccants (e.g., silica gel) and store under inert gas (N₂/Ar) at –20°C .
- Derivatization : Convert to stable salts (e.g., hydrochloride salts) to reduce hygroscopicity .
- Stability monitoring : Regular Karl Fischer titration to measure moisture content and DSC (Differential Scanning Calorimetry) to detect decomposition .
Contradictory Data Analysis
Q. How should researchers interpret conflicting solubility data for pyridineacetic acid derivatives across sources?
- Example :
- Reported solubility : "Moderate" in water for 2-(pyridin-3-yl)acetic acid vs. "low" for nitro-substituted analogs .
- Resolution :
- Perform shake-flask solubility tests at controlled pH (e.g., pH 7.4 for physiological relevance).
- Use Hansen Solubility Parameters (HSPs) to predict solubility in solvents like DMSO or ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
